
ABBV-744
説明
ABBV-744は、ブロモドメインおよびエクストラターミナル(BET)ファミリータンパク質の第2ブロモドメイン(BD2)の選択的阻害剤です。 この化合物は、急性骨髄性白血病およびアンドロゲン受容体陽性前立腺癌を含むさまざまな疾患の治療において、前臨床モデルで大きな可能性を示しています .
科学的研究の応用
Acute Myeloid Leukemia (AML)
ABBV-744 has shown significant promise in the treatment of AML, particularly when used in combination with other therapies.
Clinical Findings
- Combination Therapy : Studies have demonstrated that the combination of this compound with the BCL-2 inhibitor venetoclax significantly enhances anti-leukemia activity. In primary AML samples, this combination resulted in a cell death rate of 57% compared to 43% with venetoclax alone and 23% with this compound alone .
- Xenograft Models : In xenograft models, this compound exhibited comparable efficacy to pan-BET inhibitors like ABBV-075 but with a better therapeutic index and reduced toxicity . The median survival for mice treated with the combination was extended to 193 days compared to 99 days for untreated controls .
Prostate Cancer
This compound is also being evaluated for its effects on androgen receptor-positive prostate cancer.
Efficacy and Safety
- Tumor Reduction : In mouse models, treatment with this compound resulted in significant reductions in tumor volume while minimizing gastrointestinal toxicity compared to dual bromodomain inhibitors .
- Selectivity Advantage : The selectivity of this compound for BD2 over BD1 allows for potent anti-proliferative effects specifically in cancers reliant on BD2 function, suggesting a potential advantage over broader inhibitors .
Gastric Cancer
Recent studies have explored the effects of this compound on gastric cancer cells.
Induction of Autophagy
This compound has been shown to induce autophagy in gastric cancer cells by modulating key signaling pathways:
- PI3K/AKT/mTOR Pathway : Inhibition of this pathway leads to autophagy flux activation .
- MAPK Pathway Activation : Enhanced phosphorylation of MAPK signaling components was observed, further supporting its role as an antitumor agent .
Neuroinflammation
Research indicates that this compound may have applications beyond oncology, particularly in neuroinflammatory conditions.
Mechanism
Studies have demonstrated that this compound can reduce microglial inflammation through modulation of the BATF2-IRF4-STAT signaling pathways. This suggests potential therapeutic avenues for neuroinflammatory diseases .
Summary Table of Applications
Cancer Type | Mechanism | Key Findings | Clinical Trials |
---|---|---|---|
Acute Myeloid Leukemia | Inhibition of BD2 bromodomain | Enhanced apoptosis; improved survival in PDX models | NCT03360006 |
Prostate Cancer | Selective inhibition | Reduced tumor volume; lower toxicity | Ongoing studies |
Gastric Cancer | Induction of autophagy | Modulated PI3K/AKT/mTOR; enhanced MAPK signaling | Preclinical evaluations |
Neuroinflammation | Regulation of inflammatory pathways | Reduced microglial inflammation | Exploratory studies |
作用機序
ABBV-744は、BETファミリータンパク質の第2ブロモドメイン(BD2)に選択的に結合することにより、その効果を発揮します。 この結合により、BETタンパク質とアセチル化ヒストンとの相互作用が阻止され、クロマチンリモデリングと遺伝子発現が阻害されます。 関与する分子標的および経路には、炎症やその他の細胞プロセスを調節する上で重要な役割を果たすBATF2-IRF4-STAT1/3/5軸が含まれます .
類似の化合物との比較
This compoundは、BETファミリータンパク質の第2ブロモドメイン(BD2)に対する高い選択性でユニークです。 類似の化合物には以下が含まれます。
ABBV-075: BETファミリータンパク質の両方のブロモドメインを標的とするパンBET阻害剤ですが、血小板減少症や消化器毒性などの用量制限的な毒性を有します.
OTX-015: ABBV-075と同様の毒性を有する別のパンBET阻害剤.
This compoundのBD2に対する高い選択性は、これらのパンBET阻害剤のいくつかの限界を克服し、さらなる研究開発のための有望な候補となっています .
生化学分析
Biochemical Properties
ABBV-744 interacts with the BDII domain of BET family proteins, including BRD2, BRD3, BRD4, and BRDT . It has IC50 values ranging from 4 to 18 nM for these proteins . The compound is primarily metabolized by CYP3A4 .
Cellular Effects
This compound has shown significant antiproliferative activities in a limited number of cancer cell lines, including acute myeloid leukemia (AML) and androgen receptor (AR)-positive prostate cancer . It downregulates the expression of inflammatory mediators/enzymes including NO, TNF-α, IL-1β, IL-6, iNOS, and COX-2 in BV-2 microglial cells .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the BDII domain of BET family proteins, thereby preventing the interaction between the BET proteins and acetylated histones . This disrupts chromatin remodeling and gene expression . The anti-neuroinflammatory effect of this compound might be associated with regulation of BATF2-IRF4-STAT1/3/5 pathway .
Temporal Effects in Laboratory Settings
The effects of this compound on cells and biochemical reactions have been observed over time in laboratory settings
Dosage Effects in Animal Models
In animal models, doses of this compound induced tumor growth inhibition in AML and prostate cancer xenograft models that were comparable to those observed with ABBV-075
Metabolic Pathways
準備方法
ABBV-744の合成には、BETファミリータンパク質の第2ブロモドメインの選択的阻害を含む、いくつかの段階が含まれます。 特定の合成経路および反応条件は、所有権によって保護されており、パブリックドメインでは完全に公開されていません。 this compoundは、その高い選択性と効力を保証する一連の化学反応によって生成されることが知られています .
化学反応の分析
ABBV-744は、以下を含むさまざまな化学反応を受けます。
酸化: この反応は、化合物への酸素の添加または水素の除去を伴います。
還元: この反応は、化合物への水素の添加または酸素の除去を伴います。
置換: この反応は、化合物中の1つの原子または原子群を別の原子または原子群で置き換えることを伴います。
これらの反応で使用される一般的な試薬および条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件および試薬によって異なります .
科学研究の応用
This compoundは、以下を含む幅広い科学研究の応用を有しています。
化学: this compoundは、さまざまな生物学的プロセスにおけるブロモドメインの役割を調べるためのツール化合物として使用されます。
生物学: this compoundは、急性骨髄性白血病や前立腺癌などの疾患の分子メカニズムを調査するために使用されます。
医学: this compoundは、急性骨髄性白血病やアンドロゲン受容体陽性前立腺癌などの疾患の治療のための治療薬として可能性を示しています。
類似化合物との比較
ABBV-744 is unique in its high selectivity for the second bromodomain (BD2) of BET family proteins. Similar compounds include:
This compound’s high selectivity for BD2 overcomes some of the limitations of these pan-BET inhibitors, making it a promising candidate for further research and development .
生物活性
ABBV-744 is a highly selective inhibitor targeting the second bromodomain (BD2) of the BET (Bromodomain and Extra-Terminal) family proteins. This compound has garnered attention for its potential therapeutic applications, particularly in hematological malignancies like acute myeloid leukemia (AML) and prostate cancer. The following sections detail the biological activity of this compound, including its mechanisms of action, efficacy in various cancer models, and relevant case studies.
1. Inhibition of BET Proteins:
this compound selectively inhibits the BD2 domain of BET proteins, which plays a critical role in regulating gene expression related to cell proliferation and survival. This selectivity is crucial as it reduces off-target effects compared to pan-BET inhibitors, thereby enhancing tolerability and therapeutic index .
2. Induction of Apoptosis:
Research indicates that this compound induces apoptosis in cancer cells through several pathways:
- Caspase Activation: Flow cytometry assays demonstrated that this compound treatment leads to increased levels of cleaved caspase-3 and PARP, indicating apoptotic cell death in gastric cancer (GC) cells .
- Reactive Oxygen Species (ROS) Production: this compound has been shown to increase ROS accumulation, leading to mitochondrial dysfunction and subsequent apoptosis .
- Autophagy Regulation: The compound also enhances autophagy by modulating key signaling pathways such as PI3K/Akt/mTOR and MAPK, which are critical in cellular stress responses .
Efficacy in Cancer Models
Table 1: Summary of Efficacy Studies with this compound
Case Studies
Case Study 1: Acute Myeloid Leukemia (AML)
In a study involving primary AML samples, this compound demonstrated significant anti-leukemia activity. When combined with venetoclax, the treatment resulted in a 77.2% reduction in viable cell numbers compared to controls . Flow cytometry analysis showed that the combination therapy led to a marked decrease in leukemia burden in mouse models, extending survival significantly compared to untreated controls (median survival: 193 days vs. 99 days) .
Case Study 2: Gastric Cancer
In gastric cancer cell lines AGS and HGC-27, this compound induced apoptosis through ROS-mediated mitochondrial damage. Western blotting revealed upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins post-treatment . Furthermore, transmission electron microscopy confirmed an increase in autophagic vesicles following this compound administration, indicating its role in enhancing autophagic processes as part of its cytotoxic effects.
特性
IUPAC Name |
N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3O4/c1-7-30-26(33)22-13-20-21(14-32(6)27(34)24(20)31-22)19-12-17(28(4,5)35)8-9-23(19)36-25-15(2)10-18(29)11-16(25)3/h8-14,31,35H,7H2,1-6H3,(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDSFMUSNZDJFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC2=C(N1)C(=O)N(C=C2C3=C(C=CC(=C3)C(C)(C)O)OC4=C(C=C(C=C4C)F)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101022541 | |
Record name | ABBV-744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138861-99-9 | |
Record name | N-Ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(1-hydroxy-1-methylethyl)phenyl]-6,7-dihydro-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2138861-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ABBV-744 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2138861999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABBV-744 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101022541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ABBV-744 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MX546E2SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。